molecular formula C9H18ClNO2 B6207859 methyl 2-(3-aminocyclohexyl)acetate hydrochloride, Mixture of diastereomers CAS No. 2703781-81-9

methyl 2-(3-aminocyclohexyl)acetate hydrochloride, Mixture of diastereomers

Cat. No. B6207859
CAS RN: 2703781-81-9
M. Wt: 207.7
InChI Key:
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Description

Methyl 2-(3-aminocyclohexyl)acetate hydrochloride, also known as Methyl 2-Aminocyclohexylacetate Hydrochloride (MACH) is a mixture of diastereomers that is widely used in scientific research. It is a chiral compound with two non-superimposable mirror images that are known as enantiomers. MACH has a wide range of applications in the field of chemistry, such as reaction kinetics, drug synthesis, and biochemical studies.

Scientific Research Applications

MACH is used in a variety of scientific research applications, such as reaction kinetics, drug synthesis, and biochemical studies. In reaction kinetics, MACH is used to study the rate of chemical reactions and the mechanism of their formation. In drug synthesis, MACH is used to create new drugs and to study the effects of existing drugs on different biological systems. In biochemical studies, MACH is used to study the structure and function of proteins, enzymes, and other biomolecules.

Mechanism of Action

MACH is a chiral compound with two non-superimposable mirror images that are known as enantiomers. The two enantiomers of MACH have different properties, which makes them useful for studying the effects of chirality on biological systems. MACH binds to a variety of proteins and enzymes in the body, and it is thought to have an effect on their structure and function. MACH also binds to receptors on the surface of cells, which can affect the activity of certain pathways in the body.
Biochemical and Physiological Effects
MACH has a wide range of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and receptors in the body, which can lead to changes in the activity of certain pathways. MACH can also affect the structure of proteins and enzymes, which can lead to changes in their function. Additionally, MACH can affect the transport of molecules across cell membranes, which can lead to changes in the concentration of certain molecules in the body.

Advantages and Limitations for Lab Experiments

MACH has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of pH and temperature conditions. Additionally, MACH has a wide range of applications in the field of chemistry, which makes it a useful tool for studying biochemical and physiological processes. However, MACH also has some limitations for use in laboratory experiments. It is a chiral compound, which means that it can only be used to study the effects of a single enantiomer at a time. Additionally, MACH can be toxic in high concentrations, so it must be handled with care.

Future Directions

There are several potential future directions for the use of MACH in scientific research. One potential direction is to study the effects of MACH on other biological systems, such as plants and animals. Additionally, MACH could be used to study the effects of chirality on drug efficacy and toxicity. Another potential direction is to study the effects of MACH on the structure and function of proteins and enzymes. Finally, MACH could be used to study the effects of chirality on the transport of molecules across cell membranes.

Synthesis Methods

MACH is synthesized through a process known as the Friedel-Crafts acylation reaction. This reaction involves the addition of an acyl group to an aromatic ring, followed by a proton transfer to form an ester. MACH is synthesized by reacting 3-aminocyclohexanol with methyl chloroacetate in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at a temperature of 80-90°C for several hours. The product is then purified by column chromatography and recrystallized from ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(3-aminocyclohexyl)acetate hydrochloride involves the reaction of 3-aminocyclohexanone with methyl 2-bromoacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form a mixture of diastereomers.", "Starting Materials": [ "3-aminocyclohexanone", "methyl 2-bromoacetate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 3-aminocyclohexanone (1.0 eq) in ethanol and add sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add methyl 2-bromoacetate (1.1 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain methyl 2-(3-aminocyclohexyl)acetate as a yellow oil.", "Step 6: Dissolve the product in hydrochloric acid and stir at room temperature for 1 hour.", "Step 7: Concentrate the reaction mixture under reduced pressure to obtain a mixture of diastereomers as a white solid." ] }

CAS RN

2703781-81-9

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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